The synthesis of 4-(2-Chloro-5-Iodobenzyl)Phenol typically involves multi-step reactions. A common method includes:
In industrial settings, the production often involves large-scale reactions with stringent control over conditions such as temperature, pressure, and solvent choice. Acetonitrile is frequently used as a solvent due to its favorable properties for these types of reactions. The process typically concludes with extraction and recrystallization to purify the final product .
The molecular structure of 4-(2-Chloro-5-Iodobenzyl)Phenol features:
InChI=1S/C13H10ClI/c14-11-6-12(15)10-5-8-3-1-2-4-9(8)7-11/h1-7,10,15HOCC1=CC=C(C=C1)C(C2=C(C(=C(C=C2)Cl)I))CThis structure allows for specific interactions in both chemical and biological contexts .
4-(2-Chloro-5-Iodobenzyl)Phenol can participate in various chemical reactions:
These reactions are essential for modifying the compound for various applications.
The mechanism of action for 4-(2-Chloro-5-Iodobenzyl)Phenol primarily involves its interaction with biological targets:
| Property | Value |
|---|---|
| Molecular Weight | 305.58 g/mol |
| Boiling Point | Predicted around 476 °C |
| Density | Approximately 1.578 g/cm³ |
| Solubility | Soluble in DMSO and methanol |
| Appearance | White to off-white solid |
These properties are crucial for determining how the compound behaves under different conditions and its suitability for various applications .
4-(2-Chloro-5-Iodobenzyl)Phenol has diverse applications across several fields:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: